molecular formula C7H4BrFN2O B2753520 4-Bromo-6-fluoro-1,3-benzoxazol-2-amine CAS No. 1820640-57-0

4-Bromo-6-fluoro-1,3-benzoxazol-2-amine

Cat. No. B2753520
CAS RN: 1820640-57-0
M. Wt: 231.024
InChI Key: DHNFZXANXARPQD-UHFFFAOYSA-N
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Description

4-Bromo-6-fluoro-1,3-benzoxazol-2-amine is a chemical compound with the CAS Number: 1820640-57-0 . It has a molecular weight of 231.02 . The IUPAC name for this compound is 4-bromo-6-fluorobenzo[d]oxazol-2-amine . The InChI code for this compound is 1S/C7H4BrFN2O/c8-4-1-3(9)2-5-6(4)11-7(10)12-5/h1-2H, (H2,10,11) .


Molecular Structure Analysis

The molecular structure of 4-Bromo-6-fluoro-1,3-benzoxazol-2-amine can be represented by the formula C7H4BrFN2O . The InChI key for this compound is DHNFZXANXARPQD-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound 4-Bromo-6-fluoro-1,3-benzoxazol-2-amine is a solid . It should be stored in a refrigerated environment .

Scientific Research Applications

Corrosion Inhibitors

Research has demonstrated the efficacy of triazole Schiff bases, which are related to benzoxazole compounds, as corrosion inhibitors on mild steel in acidic environments. These inhibitors exhibit high efficiency, which can be attributed to their ability to adsorb onto the metal surface, following the Langmuir isotherm model. The study provides a comprehensive thermodynamic, electrochemical, and quantum chemical evaluation, establishing a correlation between the molecular structure and inhibition performance (Chaitra, Mohana, & Tandon, 2015).

Synthesis of Heterocyclic Compounds

A novel approach to synthesize 4-amine-benzo[b][1,4]oxazepines via a palladium-catalyzed tandem reaction involving o-aminophenols, bromoalkynes, and isocyanides has been developed. This method highlights the versatility of benzoxazole derivatives in facilitating the formation of complex heterocycles, potentially useful in pharmaceutical development (Liu et al., 2012).

Pharmaceutical Applications

The antimicrobial efficacy of certain sulfonyl fluorides, derived from benzoxazole compounds, has been significantly enhanced by functionalizing existing pharmaceuticals. This indicates the potential of benzoxazole derivatives in improving the bioactivity of known drugs against Gram-positive bacteria, underscoring their importance in medicinal chemistry (Leng et al., 2020).

Material Science

The development of low-dielectric materials for advanced technological applications has been explored using fluorinated polybenzoxazines. These materials exhibit exceptional thermal stability and low moisture absorption, making them suitable for high-temperature processes in electronic applications (Parveen, Thirukumaran, & Sarojadevi, 2014).

Safety and Hazards

The compound 4-Bromo-6-fluoro-1,3-benzoxazol-2-amine is classified as Acute Tox. 4 Oral . The safety information pictograms indicate GHS07, which represents 'Exclamation mark’ . The hazard statements include H302, which means 'Harmful if swallowed’ . The precautionary statements include P301 + P312 + P330, which mean 'IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth’ .

properties

IUPAC Name

4-bromo-6-fluoro-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2O/c8-4-1-3(9)2-5-6(4)11-7(10)12-5/h1-2H,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNFZXANXARPQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1OC(=N2)N)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-6-fluoro-1,3-benzoxazol-2-amine

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